molecular formula C12H11N3O5 B14015602 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate

Katalognummer: B14015602
Molekulargewicht: 277.23 g/mol
InChI-Schlüssel: VXXQVFDQGVJZNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate typically involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl carbamate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the synthesis.

    Acidic or Basic Conditions: Employed for hydrolysis reactions.

Major Products Formed

    4-Aminobenzoic Acid: Formed during hydrolysis.

    2,5-Dioxopyrrolidin-1-yl Carbamate: Another product of hydrolysis.

Wissenschaftliche Forschungsanwendungen

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its combination of a carbamate group with a pyrrolidine-2,5-dione structure provides unique reactivity and potential therapeutic applications.

Eigenschaften

Molekularformel

C12H11N3O5

Molekulargewicht

277.23 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) N-(4-carbamoylphenyl)carbamate

InChI

InChI=1S/C12H11N3O5/c13-11(18)7-1-3-8(4-2-7)14-12(19)20-15-9(16)5-6-10(15)17/h1-4H,5-6H2,(H2,13,18)(H,14,19)

InChI-Schlüssel

VXXQVFDQGVJZNL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC=C(C=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.